molecular formula C6H14N2O B13210517 (1-Cyclopropyl-2-methoxyethyl)hydrazine

(1-Cyclopropyl-2-methoxyethyl)hydrazine

Cat. No.: B13210517
M. Wt: 130.19 g/mol
InChI Key: STJOYERMTKLQHJ-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-methoxyethyl)hydrazine: is a chemical compound with the molecular formula C6H14N2O. It is often used in various scientific research applications due to its unique chemical properties. The compound is typically available in its dihydrochloride form, which enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropyl-2-methoxyethyl)hydrazine typically involves the reaction of cyclopropylmethyl ketone with hydrazine hydrate in the presence of a methoxyethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropyl-2-methoxyethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-methoxyethyl)hydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form stable complexes with metal ions, which can be exploited in catalytic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclopropyl group, a methoxyethyl group, and a hydrazine moiety.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(1-cyclopropyl-2-methoxyethyl)hydrazine

InChI

InChI=1S/C6H14N2O/c1-9-4-6(8-7)5-2-3-5/h5-6,8H,2-4,7H2,1H3

InChI Key

STJOYERMTKLQHJ-UHFFFAOYSA-N

Canonical SMILES

COCC(C1CC1)NN

Origin of Product

United States

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